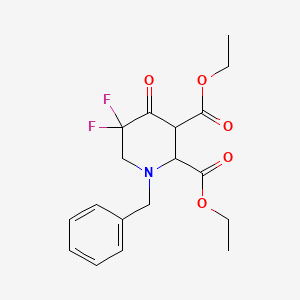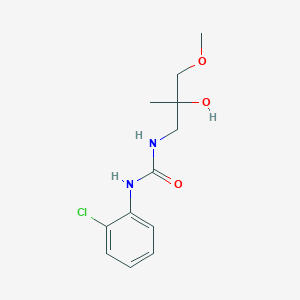
1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as CPMU, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPMU belongs to the family of urea-based compounds and has a molecular weight of 307.77 g/mol.
Wissenschaftliche Forschungsanwendungen
Photodegradation and Hydrolysis Studies
Research has explored the behavior of substituted urea compounds in environmental contexts, particularly their photodegradation and hydrolysis. A study by Gatidou & Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water, highlighting the stability and decomposition patterns under different pH conditions and light exposure. This research is critical for understanding the environmental fate of such chemicals, including 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and their potential impacts on ecosystems (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Another significant application of substituted urea compounds is in the field of corrosion inhibition. Bahrami & Hosseini (2012) conducted a study on the inhibition effects of specific substituted urea compounds on mild steel corrosion in acidic solutions. Their findings suggest these compounds, including those structurally related to this compound, act as effective corrosion inhibitors, potentially contributing to the development of more durable materials and coatings (Bahrami & Hosseini, 2012).
Anticancer Potential
In pharmacology, derivatives of urea, such as N,N'-diarylureas, have been identified as potential anticancer agents due to their ability to inhibit translation initiation, an essential process for cancer cell proliferation. Denoyelle et al. (2012) highlighted the synthesis and biological evaluation of symmetrical and non-symmetrical N,N'-diarylureas as activators of eIF2α kinase, proposing a novel pathway for developing targeted anticancer therapies. Such studies underscore the potential therapeutic applications of compounds like this compound in treating malignancies (Denoyelle et al., 2012).
Material Science Applications
In material sciences, substituted ureas have been investigated for their role in polymer modification and enhancement. For instance, research into the structural and optical properties of chalcone NLO single crystals by Kumar et al. (2011) demonstrates how substituted urea compounds can influence the non-linear optical properties of materials, potentially enhancing their applications in opto-electronic devices. Such studies provide a foundation for using this compound derivatives in advanced material engineering (Kumar et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBQZGFGPWGXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
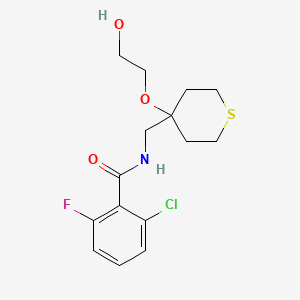
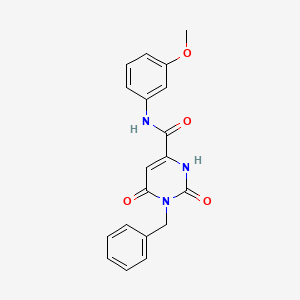

![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)
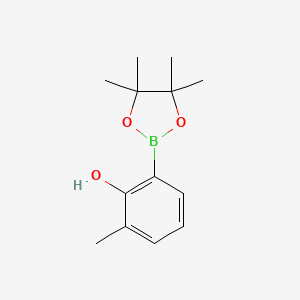
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2961508.png)
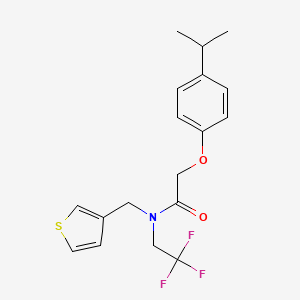
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)
![Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate](/img/structure/B2961514.png)
![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

